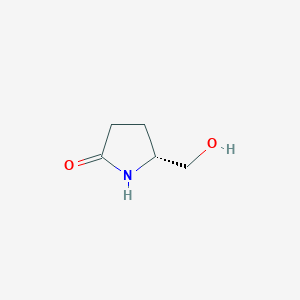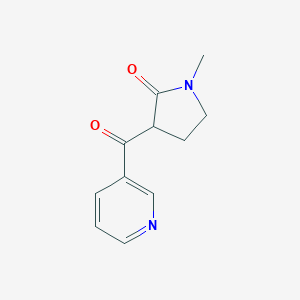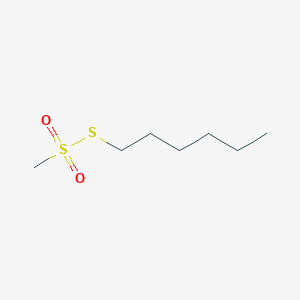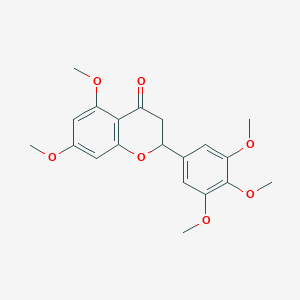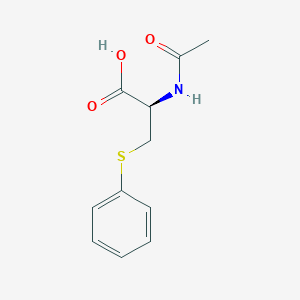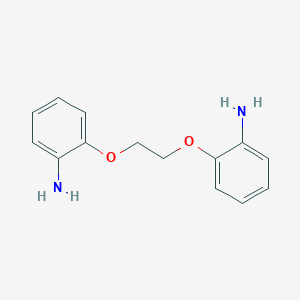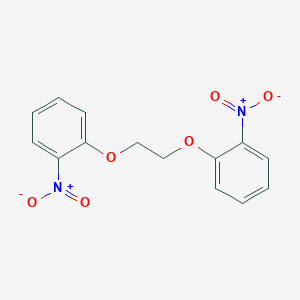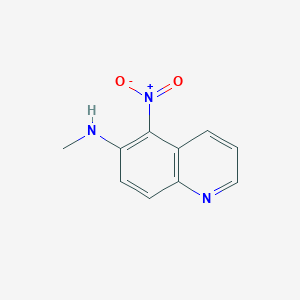
4-(3,4-Dihydroxyphenyl)butan-2-on
Übersicht
Beschreibung
4-(3,4-Dihydroxyphenyl)butan-2-one, or commonly known as DHB, is a naturally-occurring phenolic compound found in fruits and vegetables, as well as in some bacteria and fungi. It is a potent antioxidant and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. DHB has also been explored for its potential use in the treatment of various diseases, including cardiovascular disease, diabetes, and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
Behandlung von Magengeschwüren
4-(3,4-Dihydroxyphenyl)butan-2-on (DHP) wurde auf seine schützenden Wirkungen gegen Naproxen-induzierte Magengeschwüre im Antrum von Ratten untersucht . Es wurde festgestellt, dass DHP diese Geschwüre dosisabhängig verhindert, wobei die beste schützende Wirkung bei einer Dosis von 10 μg/kg beobachtet wurde . Es reduzierte signifikant den durch Naproxen induzierten Gehalt an Lipidperoxiden in der Magenschleimhaut und erhöhte die Aktivität von Radikalfänger-Enzymen wie Superoxiddismutase, Katalase und Glutathionperoxidase .
Antioxidative Wirkung
DHP wurde als eine Substanz mit antioxidativer Wirkung identifiziert . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen erzeugt.
Entzündungshemmende Wirkung
Neben seinen antioxidativen Eigenschaften zeigt DHP auch eine entzündungshemmende Wirkung . Dies macht es möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Forschung zur mikrobiellen Fermentation
DHP kann in der Forschung im Zusammenhang mit der mikrobiellen Fermentation eingesetzt werden . Mikrobielle Fermentation ist ein Verfahren, das in verschiedenen industriellen Anwendungen eingesetzt wird, darunter die Herstellung von Lebensmitteln und Getränken, Pharmazeutika und Biokraftstoffen.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-(3,4-Dihydroxyphenyl)butan-2-one is a compound isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis It is known to exhibit antioxidant and anti-inflammatory activity , suggesting that it may interact with targets involved in oxidative stress and inflammation.
Mode of Action
Its antioxidant and anti-inflammatory properties suggest that it may interact with its targets to mitigate oxidative stress and inflammation
Biochemical Pathways
Given its antioxidant and anti-inflammatory properties , it can be inferred that this compound may influence pathways related to oxidative stress and inflammation
Result of Action
Its known antioxidant and anti-inflammatory activities suggest that it may help to reduce oxidative stress and inflammation at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
4-(3,4-Dihydroxyphenyl)butan-2-one plays a crucial role in various biochemical reactions, particularly due to its antioxidant and anti-inflammatory activities . This compound interacts with several enzymes and proteins, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, 4-(3,4-Dihydroxyphenyl)butan-2-one reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response .
Cellular Effects
4-(3,4-Dihydroxyphenyl)butan-2-one exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . Furthermore, 4-(3,4-Dihydroxyphenyl)butan-2-one modulates gene expression by affecting transcription factors such as activator protein 1 (AP-1) and NF-κB . These interactions lead to changes in the expression of genes involved in inflammation, oxidative stress, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(3,4-Dihydroxyphenyl)butan-2-one exerts its effects through various mechanisms. It binds to and inhibits the activity of COX and LOX enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Additionally, 4-(3,4-Dihydroxyphenyl)butan-2-one activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . Activation of AMPK leads to increased fatty acid oxidation and glucose uptake, contributing to its potential anti-obesity effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,4-Dihydroxyphenyl)butan-2-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that 4-(3,4-Dihydroxyphenyl)butan-2-one maintains its antioxidant and anti-inflammatory activities over extended periods, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 4-(3,4-Dihydroxyphenyl)butan-2-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and improved metabolic parameters . At higher doses, potential toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
4-(3,4-Dihydroxyphenyl)butan-2-one is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism . It interacts with enzymes such as AMPK and acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation and decreased lipogenesis . Additionally, 4-(3,4-Dihydroxyphenyl)butan-2-one influences glucose metabolism by enhancing glucose uptake and utilization in cells .
Transport and Distribution
Within cells and tissues, 4-(3,4-Dihydroxyphenyl)butan-2-one is transported and distributed through various mechanisms. It interacts with transporters such as glucose transporter type 4 (GLUT4), facilitating its uptake into cells . The compound also binds to plasma proteins, which aids in its distribution throughout the body . These interactions contribute to its localization and accumulation in specific tissues, including adipose tissue and the liver .
Subcellular Localization
The subcellular localization of 4-(3,4-Dihydroxyphenyl)butan-2-one is influenced by various factors, including targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it exerts its effects on cellular metabolism and signaling pathways . Additionally, 4-(3,4-Dihydroxyphenyl)butan-2-one can be found in the mitochondria, where it influences energy production and oxidative stress responses .
Eigenschaften
IUPAC Name |
4-(3,4-dihydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZQZQCADPIVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436633 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61152-62-3 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



